molecular formula C16H14FN5OS2 B2928679 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-13-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2928679
CAS No.: 872695-13-1
M. Wt: 375.44
InChI Key: DLCDFORMANFKNY-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H14FN5OS2 and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has demonstrated the potential of compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in inhibiting kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, a process upregulated in many cancer types. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown efficacy in inhibiting GLS, serving as molecular probes to explore GLS inhibition's therapeutic potential. Some analogs maintain BPTES's potency while offering improved solubility and drug-like properties, showcasing promise in cancer treatment by attenuating tumor cell growth both in vitro and in vivo (Shukla et al., 2012).

Anticancer Compound Design

The pharmacophore hybridization approach, incorporating elements like the 1,3,4-thiadiazole moiety, has been utilized to design drug-like small molecules with anticancer properties. A notable synthesis strategy involves the use of 5-amino-1,3,4-thiadiazole-2-thiol, leading to compounds with significant anticancer activity. This approach highlights the flexibility and utility of thiadiazole derivatives in creating effective anticancer agents, with specific compounds showing promising results in vitro anticancer activity screenings (Yushyn, Holota, & Lesyk, 2022).

Insecticidal Applications

The versatility of the thiadiazole core has been explored beyond medical applications, including its use in developing insecticidal compounds. For instance, new heterocycles incorporating the thiadiazole moiety have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These innovative compounds offer potential as effective insecticides, contributing to agricultural pest control efforts (Fadda et al., 2017).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDFORMANFKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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